Chlorantholide D
Overview
Description
Synthesis Analysis
The synthesis of Chlorantholide D and related compounds often involves complex organic reactions aimed at constructing the sesquiterpene lactone framework. One of the challenges in synthesizing such molecules is the introduction of functional groups in specific positions while maintaining the stereochemistry of the molecule. Techniques such as enantioselective synthesis and the use of chiral auxiliaries or catalysts are commonly employed to achieve the desired stereochemistry (Wang et al., 2012).
Molecular Structure Analysis
Chlorantholides, including Chlorantholide D, feature a complex molecular structure characterized by multiple rings, including a lactone ring which is a common motif in sesquiterpenes. These molecules exhibit a range of stereochemical arrangements that contribute to their biological activity. The absolute configuration of Chlorantholide D, as determined by spectroscopic methods such as NMR and CD spectroscopy, plays a crucial role in its interaction with biological targets (Wang et al., 2012).
Scientific Research Applications
The Chloranthaceae family, which Chlorantholide D is derived from, has been the subject of extensive research. Many species of Chloranthaceae have been used as herbal medicines which show varied medicinal features . Chemical constituents in Chloranthaceae plants, especially sesquiterpenes, have attracted a great deal of attention in recent years . Many characteristic constituents of this family may be responsible for anti-microbial, anti-tumor and other activities .
Chlorantholide D is a sesquiterpenoid compound found in the herbs of Chloranthus spicatus . While specific applications of Chlorantholide D are not readily available, the Chloranthaceae family of plants, from which Chlorantholide D is derived, has been extensively studied for its potential biological activities .
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Anti-microbial Activity : Some constituents of the Chloranthaceae family have shown anti-microbial activities . While it’s not specified whether Chlorantholide D has this property, it’s possible that it could be studied for such applications given its origin.
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Anti-tumor Activity : Some constituents of the Chloranthaceae family have demonstrated anti-tumor activities . Again, while it’s not specified whether Chlorantholide D has this property, it could be a potential area of study.
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Herbal Medicine : Many species of Chloranthaceae have been used as herbal medicines showing varied medicinal features . Chlorantholide D, being a constituent of these plants, could potentially contribute to these medicinal properties.
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Drug Discovery : Given the biological activities of the Chloranthaceae family, Chlorantholide D could potentially be used in drug discovery .
While specific applications of Chlorantholide D are not readily available, the Chloranthaceae family of plants, from which Chlorantholide D is derived, has been extensively studied for its potential biological activities .
-
Anti-microbial Activity : Some constituents of the Chloranthaceae family have shown anti-microbial activities . While it’s not specified whether Chlorantholide D has this property, it’s possible that it could be studied for such applications given its origin.
-
Anti-tumor Activity : Some constituents of the Chloranthaceae family have demonstrated anti-tumor activities . Again, while it’s not specified whether Chlorantholide D has this property, it could be a potential area of study.
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Herbal Medicine : Many species of Chloranthaceae have been used as herbal medicines showing varied medicinal features . Chlorantholide D, being a constituent of these plants, could potentially contribute to these medicinal properties.
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Drug Discovery : Given the biological activities of the Chloranthaceae family, Chlorantholide D could potentially be used in drug discovery .
Safety And Hazards
properties
IUPAC Name |
(4aR,8aR,9aS)-9a-hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-8-4-10(16)6-14(3)7-15(18)12(5-11(8)14)9(2)13(17)19-15/h4,11,18H,5-7H2,1-3H3/t11-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASWZWOWOOCKAU-GLQYFDAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3(C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorantholide D |
Citations
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